molecular formula C31H39NO2 B600810 4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol CAS No. 185066-37-9

4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol

Cat. No. B600810
M. Wt: 457.66
InChI Key:
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Description

This compound, also known as 1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol, is a complex organic molecule with the molecular formula C64H80N2O6 . It has a molecular weight of 973.3 g/mol . The structure includes a piperidine ring, which is a common moiety in many biochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of atoms and rotatable bonds . The structure includes a piperidine ring, which is a common moiety in many biochemical compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 973.3 g/mol and a topological polar surface area of 125 Ų . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 19 .

Scientific Research Applications

1. Synthesis and Pharmacological Properties

  • Synthesis Methods : Derivatives of this compound are synthesized using various methods, which are crucial for their subsequent application in pharmacology and organic chemistry (Vardanyan, 2018).
  • Pharmacological Aspects : These derivatives exhibit a range of pharmacological properties, contributing to the exploration of new drugs and therapies (Vardanyan, 2018).

2. Metabolites and Derivatives

  • Metabolites Synthesis : The compound's metabolites, synthesized in racemic and optically active forms, are significant for understanding its biotransformation and potential therapeutic applications (Bálint et al., 2002).
  • Derivative Applications : Derivatives of this compound have been synthesized and evaluated for various activities, including anti-inflammatory and antioxidant properties (Geronikaki et al., 2003).

3. Stereochemistry and Conformational Analysis

  • Stereochemical Studies : Investigations into the absolute and relative configurations of diastereomeric derivatives provide insights into their structural and conformational characteristics, important for medicinal chemistry applications (Tramontini et al., 1973).

4. Chemical Reactions and Catalysis

  • Catalytic Applications : Certain derivatives are used as catalysts in chemical reactions, such as oxidative cyclization, highlighting their utility in synthetic organic chemistry (Dönges et al., 2014).

5. Structural Studies and Crystallography

  • Crystal Structure Analysis : X-ray crystallography has been utilized to determine the structures of various derivatives, contributing to a deeper understanding of their molecular geometry and potential interactions (Prasad et al., 2008).

properties

IUPAC Name

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSQPQGERLSIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol

CAS RN

185066-37-9
Record name 1-Piperidinebutanol, 4-(hydroxydiphenylmethyl)-alpha-(4-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185066379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PIPERIDINEBUTANOL, 4-(HYDROXYDIPHENYLMETHYL)-.ALPHA.-(4-(1-METHYLETHYL)PHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB8Z1JS4TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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